2-Methylindolin-1-amine hydrochloride
Overview
Description
2-Methylindolin-1-amine hydrochloride is a chemical compound with the molecular formula C9H13ClN2 and a molecular weight of 184.67 . It is a solid substance under normal conditions . This compound is used as a synthetic intermediate of Indapamide, an antihypertensive agent and a diuretic .
Molecular Structure Analysis
The linear formula of 2-Methylindolin-1-amine hydrochloride is C9H13ClN2 . The InChI string representation of its structure isInChI=1S/C9H12N2.ClH/c1-7-6-8-4-2-3-5-9 (8)11 (7)10;/h2-5,7H,6,10H2,1H3;1H
. The Canonical SMILES representation is CC1CC2=CC=CC=C2N1N.Cl
. Physical And Chemical Properties Analysis
2-Methylindolin-1-amine hydrochloride is a solid substance under normal conditions . It has a molecular weight of 184.67 . The compound’s storage temperature is in an inert atmosphere, 2-8°C .Scientific Research Applications
General Information
2-Methylindolin-1-amine hydrochloride is a chemical compound with the molecular formula C9H13ClN2 . It’s a solid substance that is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 184.67 .
Potential Applications
While specific applications for 2-Methylindolin-1-amine hydrochloride are not readily available, it’s worth noting that amines, in general, have a broad range of applications across various scientific fields .
Organic Chemistry
In organic chemistry, amines serve as valuable building blocks in organic synthesis . Their diverse reactivity enables the construction of complex molecules, including pharmaceuticals, agrochemicals, and natural products .
Medicinal Chemistry
Amines find extensive application in medicinal chemistry, where they serve as essential components of drugs and bioactive molecules . The development of novel amine-based therapeutics, including receptor ligands, enzyme inhibitors, and anticancer agents, continues to be a prominent area of research .
Materials Science
In materials science, amines contribute to the design and fabrication of polymers, catalysts, sensors, and functional materials . Their unique electronic, optical, and mechanical properties make them suitable for applications in organic electronics, photovoltaics, and biomaterials .
Catalysis and Biomolecules
Amines are increasingly recognized for their potential in carbon capture, energy storage, and the synthesis of green chemicals . They also play crucial roles in the structure and function of biomolecules .
Application in the Production of Indapamide
Specific Scientific Field
Pharmaceutical Chemistry
Summary of the Application
2-Methylindolin-1-amine hydrochloride is used as a synthetic intermediate in the production of Indapamide . Indapamide is a thiazide-like diuretic used in the treatment of hypertension and edema .
Methods of Application or Experimental Procedures
While the exact procedures for using 2-Methylindolin-1-amine hydrochloride in the synthesis of Indapamide are proprietary and not readily available, the general process likely involves a series of chemical reactions under controlled conditions. These reactions could include condensation, reduction, or substitution reactions, among others.
Results or Outcomes
The outcome of this application is the production of Indapamide, a medication used to treat high blood pressure and fluid retention caused by various conditions, including heart disease .
Potential Application in Drug Discovery
Specific Scientific Field
Medicinal Chemistry
Summary of the Application
Given its structure, 2-Methylindolin-1-amine hydrochloride could potentially be used in the discovery and development of new drugs . Its amine group could interact with various biological targets, potentially leading to therapeutic effects.
Methods of Application or Experimental Procedures
In drug discovery, compounds like 2-Methylindolin-1-amine hydrochloride would typically be tested in a variety of assays to determine their biological activity. This could include in vitro assays using isolated proteins or cells, as well as in vivo studies in animal models.
Results or Outcomes
The outcomes of such studies would depend on the specific biological targets and disease models used. If 2-Methylindolin-1-amine hydrochloride shows promising activity, it could potentially be further developed into a therapeutic drug.
Application in the Synthesis of Other Indoline Derivatives
Specific Scientific Field
Organic Chemistry
Summary of the Application
2-Methylindolin-1-amine hydrochloride could potentially be used as a starting material in the synthesis of other indoline derivatives . Indoline derivatives are a class of compounds that have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects .
Methods of Application or Experimental Procedures
The exact procedures would depend on the specific indoline derivative being synthesized. However, it would likely involve a series of chemical reactions, such as condensation, reduction, or substitution reactions, under controlled conditions .
Results or Outcomes
The outcome of this application would be the production of various indoline derivatives, which could then be tested for their biological activities .
Potential Application in the Development of Fluorescent Probes
Specific Scientific Field
Biochemistry
Summary of the Application
Given its structure, 2-Methylindolin-1-amine hydrochloride could potentially be used in the development of fluorescent probes . Fluorescent probes are tools that can be used to visualize and track the dynamic processes of biological molecules in real-time .
Methods of Application or Experimental Procedures
In the development of fluorescent probes, 2-Methylindolin-1-amine hydrochloride would likely be incorporated into a larger molecule that has the ability to fluoresce under certain conditions . The probe could then be introduced into a biological system, such as a cell or tissue, and its fluorescence monitored to track the movement or activity of the target molecule .
Results or Outcomes
The outcomes of such studies would depend on the specific biological targets and systems used. If successful, the fluorescent probe could provide valuable insights into the dynamics of biological processes .
Safety And Hazards
The safety information for 2-Methylindolin-1-amine hydrochloride indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include measures to prevent exposure and actions to take in case of exposure .
properties
IUPAC Name |
2-methyl-2,3-dihydroindol-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c1-7-6-8-4-2-3-5-9(8)11(7)10;/h2-5,7H,6,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITRKULRSHGFQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372182 | |
Record name | 1-Amino-2-methylindoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylindolin-1-amine hydrochloride | |
CAS RN |
31529-47-2, 102789-79-7 | |
Record name | 1H-Indol-1-amine, 2,3-dihydro-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31529-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylindolin-1-amine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031529472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Amino-2-methylindoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Amino-2-methylindoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYLINDOLIN-1-AMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4RF0HJ558 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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